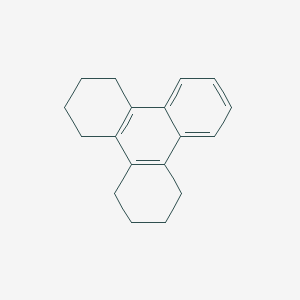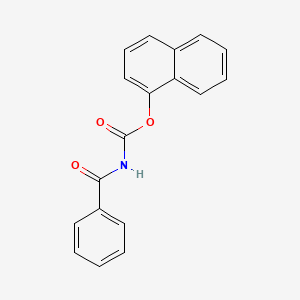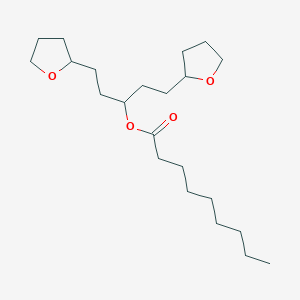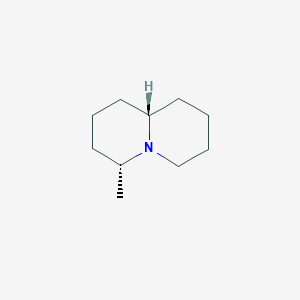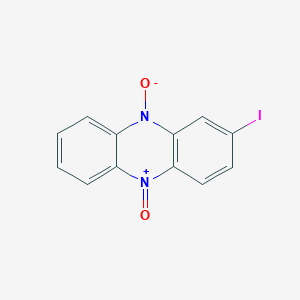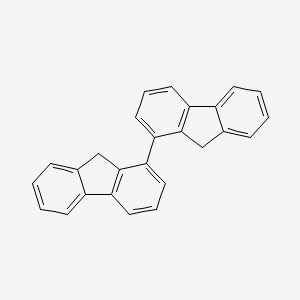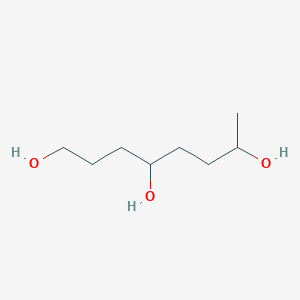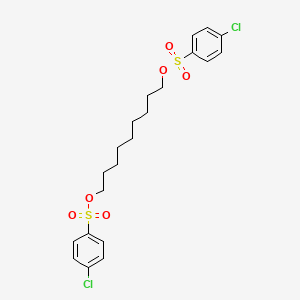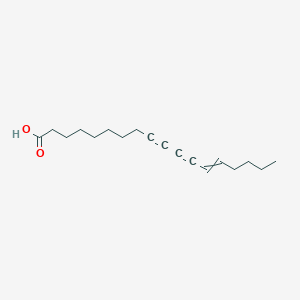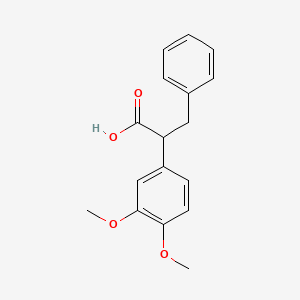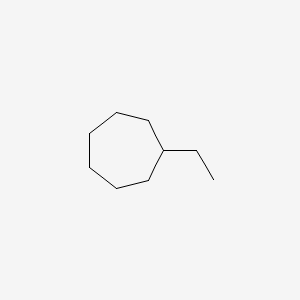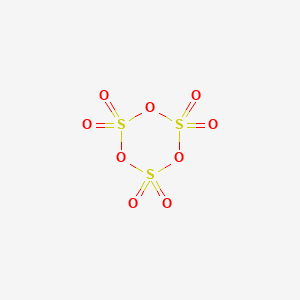
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone: is a chemical compound known for its unique structure and properties. It contains a six-membered ring with alternating sulfur and oxygen atoms, and each sulfur atom is doubly bonded to an oxygen atom. .
Preparation Methods
The synthesis of 1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone typically involves the reaction of sulfur trioxide with a suitable organic substrate under controlled conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and precise reaction conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one of the oxygen or sulfur atoms is replaced by another atom or group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. Its unique structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1,3,5,2lambda~6~,4lambda~6~,6lambda~6~-Trioxatrithiane-2,2,4,4,6,6-hexone include:
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6-pentabromo-6-chloro-2,2,4,4,6,6-hexahydro
- 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro
- 2,2,4,4,6,6,8,8,10,10-decachloro-1,3,5,7,9,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~,10lambda~5~-pentazapentaphosphecine
These compounds share similar structural features but differ in their specific chemical properties and applications
Properties
CAS No. |
13771-24-9 |
|---|---|
Molecular Formula |
O9S3 |
Molecular Weight |
240.2 g/mol |
IUPAC Name |
1,3,5,2,4,6-trioxatrithiane 2,2,4,4,6,6-hexaoxide |
InChI |
InChI=1S/O9S3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI Key |
PIOUFWZHEBWVSN-UHFFFAOYSA-N |
Canonical SMILES |
O=S1(=O)OS(=O)(=O)OS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


